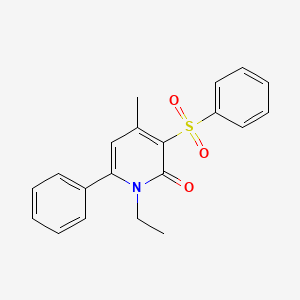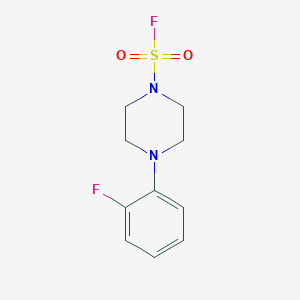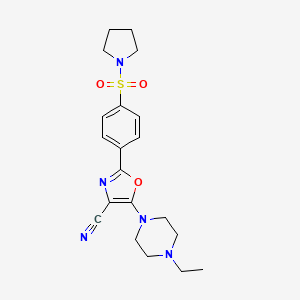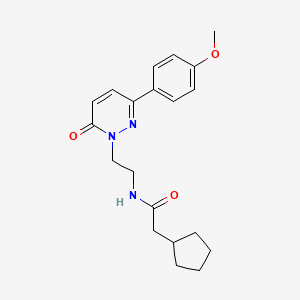
3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs and is known for its bioactivity. The molecule also contains a pyrimidine ring, which is a basic structure in nucleotides (the building blocks of DNA and RNA). The morpholine ring is a common feature in many drugs and can enhance solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a benzamide group attached to a chlorinated carbon atom. This is connected to a pyrimidine ring, which in turn is connected to a morpholine ring. The pyrimidine ring is substituted with two methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (benzamide) and nonpolar (methyl groups) regions could give it unique solubility properties. The exact melting point, boiling point, and other physical properties would need to be determined experimentally .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Applications
Synthetic Pathways and Derivative Creation
The synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, from base compounds offers insights into the diverse applications of these chemical structures in the development of new pharmaceuticals (Abu-Hashem, Al-Hussain, & Zaki, 2020). These compounds are screened for their anti-inflammatory, analgesic, and cyclooxygenase inhibition activities, demonstrating potential therapeutic benefits.
Antimicrobial Agents
Novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones have been synthesized and evaluated for their antimicrobial properties against a range of pathogens (Attia, El-Emam, Al-Turkistani, Kansoh, & El‐Brollosy, 2013). This research highlights the potential of morpholinopyrimidine derivatives in addressing drug-resistant bacterial infections.
Antitubercular Scaffolds
The development of anti-tubercular scaffolds through the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide showcases the application of these compounds in combating tuberculosis. Notably, some derivatives exhibited promising activity against Mycobacterium tuberculosis with minimal cytotoxicity, indicating their potential as new treatments for tuberculosis (Nimbalkar et al., 2018).
Synthetic Methodologies and Chemical Interactions
Microwave-Assisted Synthesis
The microwave-assisted synthesis of tetrahydrobenzo[b]thiophene derivatives and their transformation into tetrahydrobenzothienopyrimidine derivatives underlines the efficiency of modern synthetic methodologies in creating complex molecules that could have applications in drug discovery and material science (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Antimicrobial Activity of Benzamide Derivatives
The design and synthesis of novel 6-oxopyrimidin-1(6H)-yl benzamide derivatives and their evaluation for antimicrobial activity against various pathogens emphasize the role of such compounds in developing new antimicrobial agents. Some derivatives showed potent activity, highlighting the potential for new drug development in this area (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Safety and Hazards
Direcciones Futuras
The study of this compound could open up new avenues in medicinal chemistry. Its unique structure might make it a candidate for drug development, particularly if it shows promising biological activity. Future research could also explore its synthesis and the development of analogs with improved properties .
Propiedades
IUPAC Name |
3-chloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-11-15(21-16(23)13-4-3-5-14(18)10-13)12(2)20-17(19-11)22-6-8-24-9-7-22/h3-5,10H,6-9H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBRMUQSEKXUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2920763.png)
![5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B2920764.png)

![Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2920767.png)
![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2920768.png)

![N-(4-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2920771.png)

![3-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2920776.png)
![8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2920781.png)
